[2-(Benzyloxy)ethyl](methyl)amine hydrochloride
Overview
Description
“2-(Benzyloxy)ethylamine hydrochloride” is an organic compound with the CAS Number: 66046-64-8 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 2-(benzyloxy)-N-methylethanamine hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-(Benzyloxy)ethylamine hydrochloride” is 1S/C10H15NO.ClH/c1-11-7-8-12-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
“2-(Benzyloxy)ethylamine hydrochloride” is a powder at room temperature . It has a melting point of 107-108 degrees Celsius .Scientific Research Applications
Synthesis and Characterization of Derivatives
- Piekarska-Bartoszewicz & Tcmeriusz (1993) explored the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids, using amination agents like amino acid methyl, ethyl or benzyl esters.
Chemical Reactions and Hydrolysis Studies
- The work by Iwanami et al. (1964) involved the synthesis and hydrolysis of compounds, including 2-Oxo-3-ethoxycarbonylmethylenepiperazine, demonstrating the reactivity of similar compounds.
Analgesic Activity and Compound Synthesis
- Rádl et al. (2000) synthesized 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines and tested their analgesic activity.
NMR Spectroscopy and Solid-State Analysis
- A study by Temeriusz et al. (1997) used NMR spectroscopy in solution and solid-state for studying new ureido sugars, derivatives of dipeptides.
Amide Formation Mechanism in Aqueous Media
- Nakajima & Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media.
Orthopalladation and Metalation Studies
- The research by Vicente et al. (1997) focused on orthometalation of primary benzylamines and (2-phenylethyl)amine.
Control of Genotoxins in Hydrochloride Salt Preparation
- Yang et al. (2009) studied the generation of ethyl chloride and methyl chloride during the preparation of tertiary amine hydrochloride salts.
Synthesis of Novel Chalcone Moiety and Antibacterial Evaluation
- Soliman, El-Sakka, & El-Shalakany (2023) synthesized novel compounds bearing chalcone moiety and evaluated their antibacterial properties.
Functionalization of Poly(oxazoline)s
- The study by Podevyn et al. (2019) focused on the functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator.
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .
properties
IUPAC Name |
N-methyl-2-phenylmethoxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-7-8-12-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRXNNADZPHTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)ethyl](methyl)amine hydrochloride | |
CAS RN |
66046-64-8 | |
Record name | [2-(benzyloxy)ethyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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